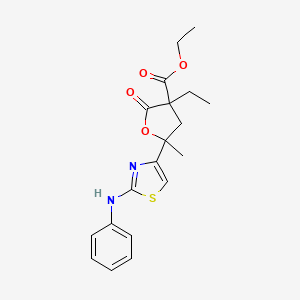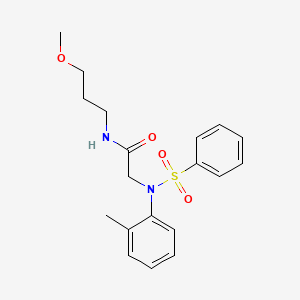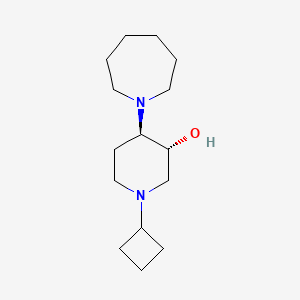![molecular formula C13H13ClN4S B4903941 [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B4903941.png)
[6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide: is a complex organic compound characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a cyanamide group attached to a beta-carboline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes or ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the methylsulfanyl group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the cyanamide group: Cyanation can be carried out using cyanogen bromide or similar cyanating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the beta-carboline core, resulting in dechlorination or hydrogenation products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfanyl positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted beta-carboline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Potential applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Dichloroanilines: These compounds share the chloro group but differ in their core structure and functional groups.
tert-Butyl carbamate: Similar in having a carbamate group but differs significantly in overall structure and reactivity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares some functional group similarities but has a different core structure.
Uniqueness:
- The combination of a beta-carboline core with chloro, methylsulfanyl, and cyanamide groups makes [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide unique in its chemical properties and potential applications.
Propriétés
IUPAC Name |
(6-chloro-1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4S/c1-19-13(17-7-15)12-9(4-5-16-13)10-6-8(14)2-3-11(10)18-12/h2-3,6,16-18H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWCRPKOLEIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)Cl)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3S,4S)-3-[(4-fluorophenyl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B4903869.png)
![N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B4903874.png)
![2-(4-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4903878.png)
![4-methoxy-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4903892.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4903903.png)

![(1-adamantylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4903910.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B4903913.png)

![2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B4903929.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4903937.png)
![N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B4903948.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4903953.png)

